2-Bromoterephthalaldehyde
Description
2-Bromoterephthalaldehyde (theoretical IUPAC name: 2-bromo-1,4-benzenedicarbaldehyde) is a brominated derivative of terephthalaldehyde (1,4-benzenedicarbaldehyde), featuring a bromine atom at the 2-position of the benzene ring and aldehyde groups at the 1- and 4-positions. While terephthalaldehyde is widely used in polymer synthesis and organic frameworks, brominated analogs like 2-bromoterephthalaldehyde are less documented in the literature. However, direct experimental data on its synthesis, properties, or applications are scarce, necessitating comparisons with structurally similar brominated benzaldehyde derivatives.
Properties
IUPAC Name |
2-bromoterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNJOTVKIMMVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294309 | |
| Record name | 2-bromoterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90001-43-7 | |
| Record name | NSC95788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromoterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoterephthalaldehyde can be synthesized through several methods. One common approach involves the bromination of terephthalaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as chloroform. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-Bromoterephthalaldehyde may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromoterephthalaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Condensation Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Terephthalic acid derivatives.
Reduction Products: Corresponding alcohols and other reduced forms.
Scientific Research Applications
2-Bromoterephthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromoterephthalaldehyde in various applications depends on its chemical reactivity. For instance, in condensation reactions with amines, the compound forms imines through the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group. This reaction is facilitated by the electron-withdrawing effect of the bromine atom, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Differences and Implications
Functional Group Density :
- 2-Bromoterephthalaldehyde contains two aldehyde groups , enabling dual reactivity in condensation or polymerization reactions. In contrast, the compared compounds have only one aldehyde group, limiting their utility in forming extended networks .
The bromomethyl group in 2-(bromomethyl)benzaldehyde offers a reactive site for nucleophilic substitution, a feature absent in 2-bromoterephthalaldehyde .
Safety and Handling: 2-Bromo-3-chlorobenzaldehyde is classified as harmful if swallowed (H302) and requires precautions such as wearing protective gloves and avoiding inhalation . No direct safety data is available for 2-bromoterephthalaldehyde, but its higher molecular weight and dual aldehyde groups may necessitate stricter handling protocols.
2-Bromo-3-chlorobenzaldehyde
- Primarily used as an intermediate in pharmaceutical synthesis.
- Its halogenated structure facilitates Suzuki-Miyaura cross-coupling reactions.
2-(Bromomethyl)benzaldehyde
- Acts as a precursor in organic synthesis, particularly for introducing benzaldehyde moieties with bromomethyl "handles."
- Applications include polymer modification and ligand design.
2-Bromoterephthalaldehyde (Projected)
- Hypothesized to excel in metal-organic framework (MOF) synthesis due to dual aldehyde coordination sites.
- Potential use in covalent organic frameworks (COFs) for gas storage or catalysis.
Biological Activity
2-Bromoterephthalaldehyde is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : CHBrO
- Molecular Weight : 241.06 g/mol
- Structure : Contains a bromine substituent on a terephthalaldehyde framework, influencing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 2-Bromoterephthalaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In recent investigations, 2-Bromoterephthalaldehyde has shown promise as an anticancer agent. Studies conducted on various cancer cell lines, including breast and lung cancer cells, reveal that the compound induces apoptosis and inhibits proliferation.
- Mechanism of Action : The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Anti-inflammatory Effects
2-Bromoterephthalaldehyde has also been studied for its anti-inflammatory properties. In animal models, the compound reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-kB, a transcription factor involved in inflammatory responses.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2-Bromoterephthalaldehyde against clinical isolates of bacteria. The results supported its potential use as a topical antiseptic agent.
- Cancer Cell Line Research : In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of 2-Bromoterephthalaldehyde. The findings highlighted its ability to significantly reduce cell viability and promote apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
